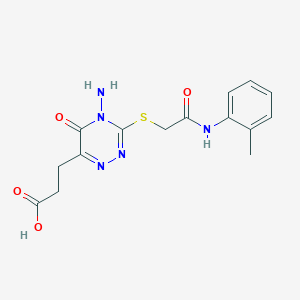

3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Descripción

This compound is a triazine derivative featuring a 1,2,4-triazin-6-yl core substituted with a 4-amino-5-oxo group, a thioether-linked 2-oxo-2-(o-tolylamino)ethyl chain, and a propanoic acid moiety. Its molecular formula is C₁₆H₁₇N₅O₄S, with a molecular weight of 387.40 g/mol. The o-tolylamino group (2-methylphenyl) distinguishes it from analogs with alternative aromatic or sulfur-containing substituents.

Propiedades

IUPAC Name |

3-[4-amino-3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c1-9-4-2-3-5-10(9)17-12(21)8-25-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOLXJSTZJTKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a member of the triazine family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of these atoms contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various triazine derivatives. For instance, compounds similar to 3-(4-Amino-5-oxo...) exhibit significant antiproliferative effects against various cancer cell lines. The MTT assay has been utilized to evaluate their effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Amino-5-oxo...) | MDA-MB-231 (Breast Cancer) | XX.XX |

| 3-(4-Amino-5-oxo...) | HePG2 (Liver Cancer) | XX.XX |

Note: Specific IC50 values for the compound need to be filled based on experimental data.

The proposed mechanism of action for this compound involves:

- Inhibition of DNA Synthesis : Similar triazine derivatives have been shown to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, preventing tumor growth.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have demonstrated that triazine derivatives can scavenge free radicals and reduce oxidative stress in cells.

| Activity Type | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Assay | XX% inhibition |

| Antioxidant | ABTS Assay | XX% inhibition |

Note: Results should be specified based on experimental data.

Case Studies

- Case Study 1 : A study investigated the effects of a related triazine derivative on breast cancer cell lines, demonstrating a significant reduction in cell viability and increased apoptosis markers.

- Case Study 2 : Another research focused on the antioxidant effects of triazine compounds, showing promising results in reducing oxidative damage in neuronal cells.

Comparación Con Compuestos Similares

Table 1: Key Structural and Commercial Comparisons

| Compound Name | Substituent on Triazine Core | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Price (1g) | Key Suppliers |

|---|---|---|---|---|---|---|

| Target Compound | 3-((2-oxo-2-(o-tolylamino)ethyl)thio) | C₁₆H₁₇N₅O₄S | Not Provided | 387.40 | N/A | Not Commercialized |

| 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | 3-thioxo | C₆H₈N₄O₃S | 84424-74-8 | 228.22 | $251 | Sigma-Aldrich, TRC |

| 3-[4-Amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid | 3-((2-oxo-2-(m-tolylamino)ethyl)thio) | C₁₆H₁₇N₅O₄S | Not Provided | 363.39 | N/A | TOSLAB (Synonym) |

| 3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | 3-((4-methylbenzyl)thio) | C₁₅H₁₇N₄O₃S | 896169-78-1 | 339.39 | N/A | Bide Pharmatech |

Key Observations :

- Electronic Effects : The thioether-oxo-aryl motif in the target compound and its m-tolyl analog () may enhance electron-withdrawing properties, influencing reactivity and stability relative to the thioxo analog .

- Commercial Availability: The thioxo variant (CAS 84424-74-8) is commercially available at a premium price ($251/g), whereas the target compound lacks supplier data, suggesting it is either novel or under development .

Physicochemical Properties

- Solubility: The propanoic acid moiety confers water solubility across analogs, but bulky substituents (e.g., o-tolylamino) may reduce solubility compared to smaller groups (e.g., 4-methylbenzyl) .

- Acidity : The thioxo analog (CAS 84424-74-8) likely exhibits higher acidity due to the thione (-S-) group’s electron-withdrawing effect, whereas the thioether in the target compound may stabilize the deprotonated form via resonance .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can structural purity be ensured?

The compound can be synthesized via multi-step reactions involving thioether linkages and triazine ring formation. For example:

- Step 1 : React 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine derivatives with 2-oxo-2-(o-tolylamino)ethyl thiol precursors under reflux in a polar solvent (e.g., ethanol or acetic acid) to form the thioether bond .

- Step 2 : Introduce the propanoic acid moiety through alkylation or coupling reactions, monitored by TLC/HPLC.

- Purity Validation : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.5 ppm for CH₃ in o-tolyl groups) and IR spectroscopy to verify carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and triazine/amide NH groups (δ ~10–12 ppm). Compare with analogs in (e.g., compound 9 with nitrobenzylidene substituents) .

- Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) to rule out byproducts .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against microbial targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonds between the triazine ring and active-site residues (e.g., Asp27 in E. coli) .

- ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetics (e.g., logP <3 for optimal membrane permeability) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Dynamic NMR : Resolve rotational isomerism in thioether or amide bonds by analyzing variable-temperature ¹H NMR spectra.

- X-ray Crystallography : Use single-crystal diffraction to confirm stereochemistry, especially for chiral centers in the propanoic acid chain .

Q. How does modifying the o-tolyl group impact biological activity?

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the aryl ring. Test against Mycobacterium tuberculosis (see ’s MIC values for thiazole derivatives) .

- Mechanistic Insight : Use fluorescence quenching assays to measure binding affinity to bacterial DNA gyrase .

Methodological Challenges

Q. What experimental controls are essential when assessing stability under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Monitor degradation via HPLC (e.g., retention time shifts).

- Light Sensitivity : Store solutions in amber vials and compare UV-vis spectra before/after light exposure .

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro group reduction in analogs like compound 9 ) .

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .

Data Interpretation

Q. How should researchers analyze conflicting bioassay results across studies?

- Meta-Analysis : Compare MIC values from (thiazole derivatives) and (indole-thiazolidinones). Adjust for differences in bacterial strains (e.g., ATCC vs. clinical isolates) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess potency variability .

Structural Modifications

Q. What are the implications of replacing the triazine core with a pyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.